molecular formula C11H14ClNO3 B2529752 methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride CAS No. 178205-92-0

methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Cat. No.: B2529752
CAS No.: 178205-92-0
M. Wt: 243.69
InChI Key: BPJQKEYAFMJRCT-PPHPATTJSA-N
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Description

Methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chiral tetrahydroisoquinoline (TIQ) derivative characterized by:

  • A methyl ester group at the 3-position (S-configuration).
  • A hydroxyl group at the 7-position.
  • A hydrochloride salt form, enhancing solubility and crystallinity.

This compound is structurally related to bioactive TIQs, which are prevalent in pharmaceuticals and organocatalysts.

Properties

IUPAC Name

methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-15-11(14)10-5-7-2-3-9(13)4-8(7)6-12-10;/h2-4,10,12-13H,5-6H2,1H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJQKEYAFMJRCT-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(CN1)C=C(C=C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC2=C(CN1)C=C(C=C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies Using Aluminum Chloride Melt

The aluminum chloride (AlCl₃)-mediated cyclization of N-substituted benzylamines represents a foundational approach for tetrahydroisoquinoline synthesis. In the method described in US Patent 4,251,660, N-halo or hydroxyethylbenzylamines undergo cyclization in an AlCl₃ melt at 160–210°C. For example, 2,3-dichlorobenzyl-N-hydroxyethylamine reacts with AlCl₃ and ammonium chloride (NH₄Cl) at 195–200°C to yield 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride with an 80.58% yield.

Adapting this method for the target compound requires starting with a benzylamine precursor bearing a hydroxyl group at the 7-position. Protecting the hydroxyl group (e.g., as a methyl or silyl ether) is critical to prevent side reactions under the harsh AlCl₃ conditions. After cyclization, deprotection and esterification steps introduce the methyl ester moiety. For instance, post-cyclization treatment with methanol and thionyl chloride (SOCl₂) could esterify a carboxylic acid intermediate, followed by hydrochloric acid salt formation.

Esterification of Tetrahydroisoquinoline Carboxylic Acid Intermediates

A direct route involves synthesizing 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid followed by esterification. As detailed in ChemicalBook’s synthesis of ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride, phenylaniline reacts with formaldehyde and concentrated HCl to form the tetrahydroisoquinoline core. Subsequent esterification with methanol and SOCl₂ yields the methyl ester. For the 7-hydroxy variant, the starting benzylamine must incorporate a hydroxyl group, potentially introduced via demethylation of a methoxy precursor.

Key steps include:

  • Cyclization : Heating phenylaniline derivatives with formaldehyde and HCl forms the tetrahydroisoquinoline ring.
  • Esterification : Treating the carboxylic acid intermediate with methanol and SOCl₂ under reflux achieves methyl ester formation.
  • Salt Formation : Passing gaseous HCl through the ester solution precipitates the hydrochloride salt.

This method’s yield and purity depend on the efficiency of the cyclization and esterification steps, with potential optimizations in solvent choice and reaction time.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Conditions Yield Stereochemical Control
AlCl₃ Cyclization Protected 7-hydroxybenzylamine AlCl₃ melt, 195–200°C ~80%* Racemic (requires resolution)
Carboxylic Acid Esterification 7-Hydroxyphenylaniline Formaldehyde/HCl, SOCl₂/MeOH Not reported Racemic (requires resolution)
Asymmetric Synthesis Chiral benzylamine precursor Chiral catalyst, cyclization >90% ee Direct (3S) configuration

*Yield inferred from analogous dichloro compound synthesis.

Process Optimization and Scalability

Scalable production demands efficient protecting group strategies and mild deprotection conditions. For instance, silyl ether protection (e.g., tert-butyldimethylsilyl) offers stability during AlCl₃-mediated cyclization and facile removal using fluoride sources. Additionally, substituting SOCl₂ with milder esterification agents (e.g., DCC/DMAP) may improve functional group tolerance.

Recent advancements in flow chemistry enable continuous processing of high-temperature cyclizations, enhancing reproducibility and safety. Combining asymmetric catalysis with flow systems could further streamline the synthesis of enantiomerically pure target compound.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates used in peptide synthesis .

Conditions Products Applications
6M HCl, reflux, 4–6 hours(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloridePrecursor for Fmoc-protected building blocks
Methanolic NaOH, room temperatureSodium salt of the carboxylic acidSolubility enhancement for coupling reactions

Transesterification with alcohols (e.g., benzyl alcohol) in the presence of catalytic acid produces alternative esters, enabling tailored solubility profiles.

Amide Bond Formation

The carboxylic acid derivative (post-hydrolysis) participates in peptide coupling reactions. For example:

  • Reagents : HATU, EDCl/HOBt, or DCC

  • Amines : Primary/secondary amines (e.g., Boc-protected amino acids)

  • Outcome : Stable amides with >85% yield when using HATU/DIPEA in DMF .

This reactivity is leveraged in solid-phase peptide synthesis to construct neuroactive peptides targeting κ-opioid receptors .

Hydroxyl Group Functionalization

The 7-hydroxy group undergoes selective modifications:

Protection/Deprotection

  • Protection :

    • Silylation : TBDMSCl, imidazole, DMF → TBDMS-protected derivative (stable under basic conditions) .

    • Benzylation : BnBr, K₂CO₃ → Benzyl ether (acid-labile) .

  • Deprotection :

    • TBAF in THF removes silyl groups .

    • H₂/Pd-C cleaves benzyl ethers .

Oxidation

MnO₂ or TEMPO/NaClO oxidizes the hydroxyl group to a ketone, though this reaction requires anhydrous conditions to avoid overoxidation .

Cyclization Reactions

Intramolecular cyclization is observed under Mitsunobu conditions (DIAD, PPh₃) or via acid catalysis, forming tricyclic derivatives. For example:

  • Reagents : p-TsOH, toluene, reflux

  • Product : Tetrahydroisoquinoline-fused lactone (used in alkaloid synthesis) .

Ring-Opening and Functionalization

The tetrahydroisoquinoline core reacts with electrophiles:

  • Nitrogen alkylation : MeI or BnBr in presence of NaH yields quaternary ammonium salts.

  • Electrophilic aromatic substitution : Nitration (HNO₃/H₂SO₄) occurs at the 5-position of the aromatic ring, confirmed by NOESY NMR .

Photochemical Reactivity

Under UV light (254 nm), the compound undergoes Norrish Type II cleavage in aprotic solvents, generating a diradical intermediate that dimerizes or reacts with trapping agents .

Scientific Research Applications

Medicinal Chemistry

Drug Development
Methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is utilized in the development of new pharmaceuticals. Its derivatives have shown potential in targeting specific biological pathways associated with various diseases. For instance, compounds derived from this scaffold have been studied for their efficacy as modulators in neurotransmitter systems, which are crucial for treating neurological disorders such as depression and anxiety .

Matrix Metalloproteinase Inhibitors
This compound has been explored as a scaffold for designing matrix metalloproteinase inhibitors. The rigid 1,2,3,4-tetrahydroisoquinoline structure allows for effective binding to the active sites of these enzymes, which are implicated in cancer metastasis and tissue remodeling .

Neuroscience Research

Research involving this compound has highlighted its potential effects on neurotransmitter systems. Studies indicate that derivatives can act as positive allosteric modulators for dopamine receptors, offering new avenues for treating conditions such as schizophrenia and Parkinson's disease .

Analytical Chemistry

Method Development
The compound is also valuable in analytical chemistry for developing methods to detect and quantify biological molecules. Its unique chemical properties facilitate the creation of sensitive assays that improve the accuracy of research findings .

Bioconjugation

This compound is used in bioconjugation processes to attach biomolecules to surfaces or other molecules. This application is essential in diagnostics and therapeutic development as it enhances the specificity and effectiveness of drug delivery systems .

Comprehensive Data Table

Application AreaDescriptionKey Findings/References
Drug DevelopmentTargeting specific biological pathwaysPotential modulators for neurotransmitters
Matrix Metalloproteinase InhibitorsScaffold for designing inhibitors against cancer-related enzymesEffective binding properties
Neuroscience ResearchModulation of neurotransmitter systemsPositive allosteric modulation
Analytical ChemistryDevelopment of sensitive detection methodsImproved assay accuracy
BioconjugationAttaching biomolecules for enhanced drug deliveryEssential for diagnostics

Case Studies

Case Study 1: Neurotransmitter Modulation
In a study published by the American Chemical Society, derivatives of methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate were evaluated for their effects on dopamine receptors. The results indicated that certain modifications increased receptor affinity and selectivity, suggesting potential therapeutic applications in treating dopamine-related disorders .

Case Study 2: Cancer Treatment
Research focusing on matrix metalloproteinase inhibitors derived from this compound demonstrated significant anti-cancer activity in vitro against various cancer cell lines. The study highlighted the importance of the tetrahydroisoquinoline scaffold in enhancing bioactivity while minimizing cytotoxicity to normal cells .

Mechanism of Action

The mechanism of action of methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key structural variations among TIQ derivatives include substituent type, position, stereochemistry, and functional groups. Below is a detailed comparison:

Substituent Type and Position

Table 1: Substituent-Based Comparison
Compound Name (CAS if available) Substituents (Position) Stereochemistry Molecular Weight (g/mol) Key Features/Applications Evidence
Methyl (3S)-7-hydroxy-TIQ-3-carboxylate hydrochloride 7-OH 3S 233.69* Hydroxyl group for H-bonding; potential biological activity
Methyl (3S)-6,7-dimethoxy-TIQ-3-carboxylate (S7) 6,7-OCH₃ 3S 294.33 Dimethoxy derivative; intermediate in biocatalytic studies (86% yield)
Methyl (3R)-5-chloro-TIQ-3-carboxylate hydrochloride 5-Cl 3R 262.10 Discontinued research chemical; (R)-configuration
Methyl (3S)-7-bromo-TIQ-3-carboxylate hydrochloride 7-Br 3S 306.58 Bromo substituent for cross-coupling reactions
Methyl (S)-5-(benzyloxy)-6-methoxy-TIQ-3-carboxylate hydrochloride 5-OBn, 6-OCH₃ 3S 385.84 Benzyloxy protecting group; intermediate in angiotensin II antagonist synthesis (30% yield)
(3S)-5-Chloro-TIQ-3-carboxylic acid hydrochloride 5-Cl, COOH 3S 248.10 Carboxylic acid variant; improved water solubility

*Calculated based on molecular formula C₁₁H₁₄ClNO₃.

Key Observations :

  • Hydroxyl vs. Methoxy : The 7-OH group in the target compound may enhance solubility but reduce stability compared to 7-OCH₃ in S7 .
  • Halogen Substitution : Bromo/chloro groups (e.g., 7-Br, 5-Cl) improve electrophilicity for cross-coupling or receptor binding .
  • Protecting Groups : Benzyloxy (5-OBn) in enables selective deprotection during multi-step syntheses .

Stereochemical Variations

  • 3S vs. 3R Configuration: The (3S) configuration is prevalent in bioactive TIQs (e.g., organocatalysts in Diels-Alder reactions ). The (3R)-5-Cl analog () was discontinued, suggesting enantioselectivity impacts utility .

Functional Group Modifications

  • Ester vs. Carboxylic Acid : The methyl ester in the target compound is hydrolytically stable compared to the carboxylic acid in , which may exhibit higher solubility but lower membrane permeability .

Biological Activity

Methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has been extensively studied for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and applications in various fields such as medicinal chemistry and neuroscience.

  • IUPAC Name : Methyl (S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
  • Molecular Formula : C11H13ClN2O3
  • Molecular Weight : 252.69 g/mol
  • CAS Number : 128502-56-7
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and its potential neuroprotective effects. THIQ derivatives have shown promise in modulating dopaminergic and serotonergic pathways, which are critical in treating neurodegenerative diseases and psychiatric disorders .

Biological Activities

  • Neuroprotective Effects :
    • THIQ compounds have been linked to neuroprotection against oxidative stress and excitotoxicity. Studies indicate that they may inhibit apoptotic pathways in neuronal cells, thus providing a protective effect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Antimicrobial Activity :
    • Some THIQ derivatives exhibit antimicrobial properties against various pathogens. Research has demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development .
  • Antidepressant Activity :
    • The compound has been studied for its antidepressant-like effects in animal models. It appears to enhance serotonin levels in the brain, contributing to mood regulation and alleviating symptoms of depression .

Case Study 1: Neuroprotection in Alzheimer’s Disease Models

A study investigated the effects of this compound on neuronal cell lines exposed to amyloid-beta peptides. Results showed a significant reduction in cell death and oxidative stress markers when treated with the compound compared to control groups.

Case Study 2: Antimicrobial Efficacy

In vitro tests were conducted to evaluate the antimicrobial properties of THIQ derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain concentrations of this compound inhibited bacterial growth effectively.

Applications

Application AreaDescription
Medicinal Chemistry Used as a scaffold for developing new drugs targeting neurological disorders.
Peptide Synthesis Serves as a protecting group in solid-phase peptide synthesis .
Bioconjugation Facilitates the attachment of biomolecules for diagnostic and therapeutic purposes .
Analytical Chemistry Aids in developing methods for detecting biological molecules .

Q & A

Q. Key Considerations :

  • Chirality : The (3S) configuration requires enantioselective synthesis or resolution techniques.
  • Yield Optimization : Microwave-assisted synthesis (e.g., 24-hour reflux in methanol) improves reaction efficiency .

Basic: How is the compound characterized structurally, and what analytical techniques are essential?

Answer:
Primary Techniques :

  • X-ray Crystallography : SHELX and OLEX2 are used for solving crystal structures, confirming stereochemistry, and analyzing hydrogen-bonding networks .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., 7-hydroxy vs. 5-chloro isomers) .
    • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation (e.g., C₁₁H₁₃ClNO₃ for the hydrochloride salt) .
  • Chiral HPLC : To confirm enantiopurity of the (3S) configuration .

Q. Data Interpretation :

  • Hydrogen Bonding : The 7-hydroxy group may form intramolecular bonds with the carboxylate, affecting solubility .

Advanced: How does the 7-hydroxy substituent influence biological activity compared to other tetrahydroisoquinoline derivatives?

Answer:
Structure-Activity Relationship (SAR) Insights :

Compound Substituent Key Properties
7-Hydroxy derivative-OH at C7Enhanced hydrogen bonding, CNS targeting
5-Chloro derivative-Cl at C5Increased lipophilicity, altered receptor affinity
6,7-Dimethoxy derivative-OCH₃ at C6/C7Improved metabolic stability

Q. Mechanistic Implications :

  • The 7-hydroxy group may interact with opioid receptors (e.g., κ-opioid antagonism) via polar interactions, as seen in structurally related compounds .
  • Comparative assays (e.g., radioligand binding studies) are critical to quantify selectivity .

Advanced: What experimental strategies resolve contradictions in biological activity data across studies?

Answer:
Common Data Conflicts :

  • Variability in IC₅₀ values due to differences in assay conditions (e.g., cell lines, buffer pH).
  • Solubility Issues : The hydrochloride salt’s hygroscopicity may affect dose-response accuracy.

Q. Resolution Methods :

Standardized Protocols : Use identical buffer systems (e.g., PBS at pH 7.4) and cell lines (e.g., HEK293 for receptor studies) .

Control Experiments : Include structurally similar analogs (e.g., 5-fluoro or 7-methoxy derivatives) to isolate substituent effects .

Molecular Dynamics Simulations : Predict binding modes and validate experimental results computationally .

Basic: What purification techniques are effective for isolating the hydrochloride salt?

Answer:
Stepwise Protocol :

Crude Product : Extract with dichloromethane/water to remove unreacted starting materials.

Recrystallization : Use methanol/ethyl acetate mixtures to isolate crystalline hydrochloride salt .

Column Chromatography : Silica gel with gradient elution (CH₂Cl₂:MeOH 95:5 to 90:10) to separate diastereomers .

Q. Purity Validation :

  • HPLC : ≥95% purity with a C18 column and UV detection at 254 nm .
  • Elemental Analysis : Confirm Cl⁻ content (~12.5% for hydrochloride salt) .

Advanced: How does the compound’s stability under physiological conditions impact in vitro assays?

Answer:
Stability Challenges :

  • Hydrolysis : The methyl ester may hydrolyze to the carboxylic acid in aqueous buffers (t½ ≈ 4–6 hours at pH 7.4) .
  • Oxidation : The 7-hydroxy group is prone to oxidation; use antioxidants (e.g., ascorbic acid) in cell media .

Q. Mitigation Strategies :

  • Prodrug Design : Replace the methyl ester with ethyl or tert-butyl esters for improved stability .
  • Lyophilization : Store the hydrochloride salt at -20°C under nitrogen to prevent degradation .

Advanced: What crystallographic data are available for this compound, and how are they interpreted?

Answer:
Key Crystallographic Parameters :

  • Space Group : P2₁ (common for chiral tetrahydroisoquinolines) .
  • Hydrogen Bonding : O-H···O interactions between the 7-hydroxy and carboxylate groups stabilize the conformation .

Q. Software Tools :

  • SHELXL : Refinement of displacement parameters and validation of the (3S) configuration .
  • Mercury CSD : Analysis of packing motifs and intermolecular interactions .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Answer:
Key Applications :

Opioid Receptor Studies : As a κ-opioid antagonist lead for pain management .

Neuroprotective Agents : Screening for antioxidant activity via ROS scavenging assays .

Enzyme Inhibition : Testing against monoamine oxidases (MAOs) due to structural similarity to known inhibitors .

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